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Compound of Interest

Compound Name:
(E)-3-(2-hydroxyethylamino)prop-

2-enal

Cat. No.: B219828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-3-(2-
hydroxyethylamino)prop-2-enal, a molecule of interest in organic synthesis and potentially in

medicinal chemistry. This document consolidates available data on its chemical identity,

structural characteristics, and proposed synthesis. It is intended to serve as a foundational

resource for professionals engaged in chemical research and drug development.

Chemical Identity and Properties
(E)-3-(2-hydroxyethylamino)prop-2-enal is an organic compound characterized by an α,β-

unsaturated aldehyde (enal) functional group substituted with a hydroxyethylamino moiety at

the β-position. The '(E)' designation specifies the stereochemistry of the double bond, indicating

that the higher priority substituents on each carbon are on opposite sides.

Table 1: Compound Identification
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Identifier Value

CAS Number 119864-25-4[1]

IUPAC Name (E)-3-(2-hydroxyethylamino)prop-2-enal[1]

Molecular Formula C₅H₉NO₂

Molecular Weight 115.13 g/mol [1]

SMILES C(CO)N/C=C/C=O[1]

InChI
InChI=1S/C5H9NO2/c7-4-1-2-6-3-5-8/h1-

2,4,6,8H,3,5H2/b2-1+[1]

| InChI Key | WPWWDPCQTLQNPB-OWOJBTEDSA-N[1] |

Table 2: Predicted Physicochemical Properties

Property Value

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 3

Rotatable Bonds 4

Topological Polar Surface Area 58.8 Å²

LogP -0.8

Note: These properties are computationally predicted and have not been experimentally

verified in the cited literature.

Structural and Spectroscopic Characteristics
The key structural feature of this molecule is the vinylogous amide system, where the

nitrogen's lone pair of electrons can delocalize across the conjugated π-system of the enal.

This electron-donating character influences the molecule's electronic properties and reactivity.

The (E)-configuration is crucial for maximizing this π-electron delocalization, which contributes

to its thermodynamic stability.[1] The N-(2-hydroxyethyl)amino substituent also introduces a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b219828
https://www.benchchem.com/product/b219828
https://www.benchchem.com/product/b219828
https://www.benchchem.com/product/b219828
https://www.benchchem.com/product/b219828
https://www.benchchem.com/product/b219828
https://www.benchchem.com/product/b219828
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b219828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydroxyl group, which can participate in hydrogen bonding and offers a site for further synthetic

modifications.[1]

Table 3: Predicted Spectroscopic Data

Spectroscopy Feature
Predicted Wavenumber /
Shift

Infrared (IR)
C=O Stretch (conjugated
aldehyde)

1700 - 1680 cm⁻¹[1]

C=C Stretch (conjugated) 1650 - 1600 cm⁻¹[1]

N-H Stretch (secondary amine) 3500 - 3300 cm⁻¹[1]

O-H Stretch (alcohol, broad) 3600 - 3200 cm⁻¹[1]

C-N Stretch 1350 - 1000 cm⁻¹[1]

¹H NMR Aldehyde (-CHO) ~9.5 ppm (doublet)

Vinylic (-CH=CH-) ~5.5 - 7.5 ppm (multiplets)

Methylene (-CH₂-N) ~3.3 ppm (multiplet)

Methylene (-CH₂-O) ~3.7 ppm (triplet)

¹³C NMR Carbonyl (C=O) ~190 ppm

Vinylic (C=C) ~100 - 150 ppm

Methylene (-CH₂-N) ~45 ppm

Methylene (-CH₂-O) ~60 ppm

Note: NMR shifts are estimations based on standard functional group ranges and have not

been experimentally verified in the cited literature.

Experimental Protocols: Synthesis
A primary and logical method for the synthesis of (E)-3-(2-hydroxyethylamino)prop-2-enal is
the Michael addition, also known as conjugate addition.[1] This reaction involves the

nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound.
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Protocol: Michael Addition for Synthesis

Reactants: 2-Aminoethanol (the nucleophile) and acrolein (prop-2-enal), the α,β-unsaturated

aldehyde.[1]

Solvent: A polar protic solvent such as ethanol or methanol is typically used to facilitate the

reaction.

Procedure: a. Dissolve 2-aminoethanol in the chosen solvent in a reaction flask. b. Cool the

solution in an ice bath to control the exothermic nature of the reaction. c. Add acrolein

dropwise to the cooled solution with continuous stirring. d. After the addition is complete,

allow the reaction mixture to slowly warm to room temperature and stir for several hours to

ensure completion.

Work-up and Purification: a. The solvent is removed under reduced pressure (rotary

evaporation). b. The resulting crude product can be purified using column chromatography

on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes)

to isolate the desired (E)-isomer.

Characterization: The final product's identity and purity should be confirmed using

techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
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Synthesis Workflow: Michael Addition
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 4. Purify 

Click to download full resolution via product page

Caption: Proposed experimental workflow for the synthesis of (E)-3-(2-
hydroxyethylamino)prop-2-enal.

Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific, published data detailing the biological

activity or the associated signaling pathways for (E)-3-(2-hydroxyethylamino)prop-2-enal.
However, the α,β-unsaturated aldehyde moiety is a known Michael acceptor and can react with
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biological nucleophiles, such as cysteine residues in proteins. This reactivity is a common

mechanism for the biological activity of many natural and synthetic compounds. Further

research, including in vitro and in vivo screening, is required to determine if this compound

possesses any significant pharmacological properties, such as anti-inflammatory, anticancer, or

antimicrobial activities.[2][3]

Structural Relationships
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Caption: Logical diagram of the structural features and their potential chemical implications.

Conclusion
(E)-3-(2-hydroxyethylamino)prop-2-enal is a well-defined chemical entity with the CAS

number 119864-25-4.[1] Its structure, featuring a reactive enal system and a functionalized

amino substituent, makes it an interesting target for chemical synthesis and potential biological
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evaluation. While detailed experimental data on its properties and bioactivity are currently

lacking in the literature, established synthetic protocols like the Michael addition provide a clear

path for its preparation. This guide serves as a starting point for researchers interested in

exploring the chemistry and potential applications of this compound. Further investigation is

warranted to characterize its physical properties, elucidate its biological profile, and explore its

utility in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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